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Compound of Interest

Compound Name: 5-Ethynyl-2,4-dimethylthiazole
CAS No.: 868755-76-4
Cat. No.: B3030120
Get Quote
. J

Executive Technical Summary

Commercial Status:Non-Catalog / Custom Synthesis Required 5-Ethynyl-2,4-
dimethylthiazole is not currently available as a standard off-the-shelf catalog item from major
global distributors (e.g., Sigma-Aldrich, TCIl, Enamine).[1] It is a specialized intermediate used
primarily in "Click Chemistry" (CUAAC) applications to introduce the pharmacologically
privileged 2,4-dimethylthiazole scaffold into larger molecular architectures.

Procurement Strategy: Researchers must adopt a "Make vs. Buy" decision matrix:
e Buy (Outsource): Requires issuing a Request for Quote (RFQ) to custom synthesis CROs.[1]

o Make (In-House): A robust 2-step synthetic route is established starting from the
commercially available precursor 2,4-dimethylthiazole-5-carbaldehyde.[1]

Chemical Specifications & Precursor Profile

Before initiating procurement or synthesis, verify the chemical identity and available precursors.
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. Secondary
Feature Target Molecule Primary Precursor
Precursor
) ) Ethyl 2,4-
5-Ethynyl-2,4- 2,4-Dimethylthiazole- ) )
Name ) ) dimethylthiazole-5-
dimethylthiazole 5-carbaldehyde
carboxylate
Thiazole ring with Thiazole ring with Thiazole ring with
Structure
ethynyl group at C5 formyl group at C5 ester group at C5
CAS No. Not Assigned / Novel 25649-71-2 7210-77-7
Mol.[1] Weight ~137.20 g/mol 141.19 g/mol 185.24 g/mol

Availability

Custom Synthesis

Only

High (Catalog Item)

High (Catalog Item)

Role

"Clickable" Warhead /

Fragment

Starting Material
(Route A)

Starting Material
(Route B)[1]

Procurement Strategy: Custom Synthesis (The
"Buy" Option)

If internal synthesis capabilities are limited, use the following technical specifications to solicit

accurate quotes from CROs (Contract Research Organizations).

RFQ Technical Specification Block

Target Structure: 5-Ethynyl-2,4-dimethylthiazole (Purity >95%).[1]

o Preferred Synthetic Route: Corey-Fuchs homologation or Seyferth-Gilbert homologation from
2,4-dimethylthiazole-5-carbaldehyde.[1]

e Scale: [Insert Quantity, e.g., 100 mg, 1 g, 5 g].

¢ QC Requirements: 1H-NMR (DMSO-d6 or CDCI3), LC-MS (ESI+), and HPLC purity report.

o Safety Note: Product contains a terminal alkyne; request stabilization (store under inert gas,

< -20°C) to prevent polymerization.
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Laboratory Synthesis Protocol (The "Make" Option)

For laboratories electing to synthesize the material, the Corey-Fuchs Reaction is the most
reliable, scalable method. It converts the commercially available aldehyde into the terminal
alkyne in two steps.[2][3][4]

Experimental Workflow Diagram
START: 2,4-Dimethylthiazole- > Intermediate: Step 2: n-BuLi (2.2 eq) FINAL: 5-Ethynyl-
5-carbaldehyde (DCM, 0°C) 1,1-Dibromoalkene then H20/H+ 2,4-dimethylthiazole

Click to download full resolution via product page

Caption: Two-step Corey-Fuchs homologation converting the aldehyde precursor to the target
alkyne.

Detailed Protocol
Step 1: Formation of 1,1-Dibromoalkene

Reaction Principle: Wittig-type reaction using a phosphorus ylide generated in situ.[1]
» Reagents: Carbon tetrabromide (

, 1.5 eq), Triphenylphosphine (
, 3.0 eq), Zinc dust (optional, 1.5 eq to reduce
load), Dichloromethane (DCM, anhydrous).

e Procedure:
o Dissolve

in anhydrous DCM at 0°C under Argon.

o Add

portion-wise.[1] The solution will turn yellow/orange (formation of the ylide). Stir for 30
mins.
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o Add 2,4-dimethylthiazole-5-carbaldehyde (1.0 eq) dissolved in minimal DCM dropwise.[1]
o Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2—4 hours.

o Monitor: TLC (Hexane/EtOAc) should show disappearance of aldehyde.
e Workup: Quench with saturated
. Extract with DCM.[1][3] Dry over

[1]5]

« Purification: Flash column chromatography (Silica gel). Note: The dibromoalkene is often
less polar than the aldehyde.

Step 2: Conversion to Terminal Alkyne

Reaction Principle: Lithium-halogen exchange followed by Fritsch—Buttenberg—Wiechell
rearrangement and elimination.[1]

e Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq), Anhydrous THF.
e Procedure:

o Dissolve the 1,1-dibromoalkene intermediate in anhydrous THF. Cool to -78°C (Dry
ice/Acetone bath).

o Add n-BuLi dropwise over 15 minutes. Critical: Maintain low temp to prevent
polymerization.[1]

o Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.
o Quench: Add saturated
solution (proton source to generate the terminal alkyne).
« [solation: Extract with Diethyl Ether or EtOAc. Wash with brine.[1][6] Dry and concentrate.

« Purification: Distillation (if liquid) or Silica Gel Chromatography (Hexane/EtOAc gradient).[1]

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912353/
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://orgsyn.org/demo.aspx?prep=cv9p0052
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://patents.google.com/patent/CA2927182A1/en
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030120?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Quality Control & Validation

Since no CAS standard exists, you must validate the structure using first principles.

Method Expected Signal /| Characteristic

Acetylenic Proton: Singlet (

~3.0-3.5 ppm).[1] Methyl Groups: Two distinct
1H-NMR singlets (

~2.3-2.7 ppm) corresponding to C2-Me and C4-
Me.[1]

Alkyne Carbons: Two peaks in the 70—85 ppm
13C-NMR region.[1] Thiazole Carbons: Characteristic
aromatic signals (140-170 ppm).[1]

C=C Stretch: Weak/Medium sharp band at
IR Spectroscopy ~2100-2250 cm™1.[1] =C-H Stretch: Sharp,
strong band at ~3300 cm™1,

Mass Spec (ESI) [M+H]+: ~138.2 Da.[1]

Application: Drug Discovery Utility

The 5-ethynyl group serves as a "chemical handle" for Fragment-Based Drug Discovery
(FBDD) or PROTAC linker synthesis.[1] It allows the thiazole core (a privileged scaffold in
kinase inhibitors like Dasatinib) to be "clicked” onto other ligands.

Click Chemistry Pathway

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030120?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Ethynyl-2,4-dimethylthiazole Target Ligand-Azide
(Alkyne Component) (e.0., E3 Ligase Linker)

CuAAC Reaction
(CuS0O4, Na Ascorbate)

1,2,3-Triazole Linked Conjugate
(Bioactive Thiazole Derivative)

Click to download full resolution via product page

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) utilizing the synthesized
ethynyl thiazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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